molecular formula C8H10ClFN2O2 B2534500 2-(5-Fluoro-2-nitrophenyl)ethanamine;hydrochloride CAS No. 2095409-75-7

2-(5-Fluoro-2-nitrophenyl)ethanamine;hydrochloride

Cat. No.: B2534500
CAS No.: 2095409-75-7
M. Wt: 220.63
InChI Key: BXBASCCKCAGYGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Fluoro-2-nitrophenyl)ethanamine;hydrochloride is a chemical compound with the molecular formula C8H10ClFN2O2. It is a derivative of ethanamine, where the phenyl ring is substituted with a fluorine atom and a nitro group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-2-nitrophenyl)ethanamine;hydrochloride typically involves the nitration of 5-fluoro-2-nitrobenzene followed by a reduction process to introduce the ethanamine group. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-2-nitrophenyl)ethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used in substitution reactions.

Major Products

    Oxidation: Further oxidation of the nitro group can lead to the formation of nitroso or nitrate derivatives.

    Reduction: Reduction of the nitro group results in the formation of 2-(5-Fluoro-2-aminophenyl)ethanamine.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Fluoro-2-nitrophenyl)ethanamine;hydrochloride is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.

    Medicine: Research into its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(5-Fluoro-2-nitrophenyl)ethanamine;hydrochloride exerts its effects involves its interaction with specific molecular targets. The nitro group and fluorine atom play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Fluoro-2-nitrophenyl)ethanamine
  • 2-(5-Fluoro-2-nitrophenyl)ethanol
  • 2-(5-Fluoro-2-nitrophenyl)acetic acid

Uniqueness

2-(5-Fluoro-2-nitrophenyl)ethanamine;hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties

Biological Activity

2-(5-Fluoro-2-nitrophenyl)ethanamine; hydrochloride, with the CAS number 2095409-75-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C8H9ClF2N2O2
  • Molecular Weight : 220.62 g/mol

The biological activity of 2-(5-Fluoro-2-nitrophenyl)ethanamine; hydrochloride is primarily attributed to its interaction with various biological targets. The compound is known to inhibit certain kinases involved in cell signaling pathways, which can lead to effects such as:

  • Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the growth of cancer cells by interfering with key signaling pathways.
  • Induction of Apoptosis : Studies indicate that it may promote programmed cell death in tumor cells, enhancing its anticancer properties.

Pharmacokinetics

Pharmacokinetic studies suggest that the compound exhibits favorable absorption and distribution characteristics. Its stability under physiological conditions allows for effective interaction with target sites within cells.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of 2-(5-Fluoro-2-nitrophenyl)ethanamine; hydrochloride:

Biological Activity Effect Study Reference
Anticancer ActivityInhibits proliferation in cancer cell lines
Apoptosis InductionPromotes apoptotic pathways
Kinase InhibitionTargets specific kinases

Case Studies and Research Findings

  • Anticancer Studies :
    • A study demonstrated that 2-(5-Fluoro-2-nitrophenyl)ethanamine; hydrochloride exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The IC50 values were reported in the micromolar range, indicating potent activity against these cell types .
  • Mechanistic Insights :
    • Flow cytometry assays revealed that treatment with this compound resulted in increased levels of p53 and caspase-3 cleavage, suggesting a mechanism involving the activation of apoptotic pathways .
  • Comparative Analysis :
    • When compared to traditional chemotherapeutics such as doxorubicin, 2-(5-Fluoro-2-nitrophenyl)ethanamine; hydrochloride showed enhanced selectivity for cancer cells while sparing normal cells at lower concentrations, highlighting its potential as a targeted therapy .

Properties

IUPAC Name

2-(5-fluoro-2-nitrophenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2.ClH/c9-7-1-2-8(11(12)13)6(5-7)3-4-10;/h1-2,5H,3-4,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBASCCKCAGYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CCN)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.